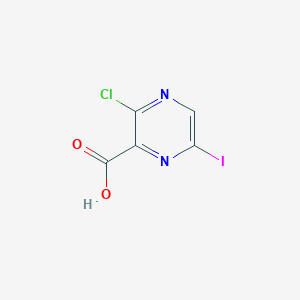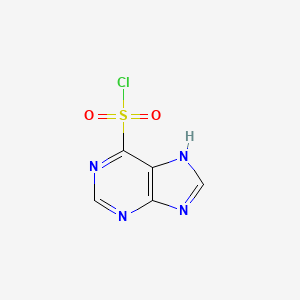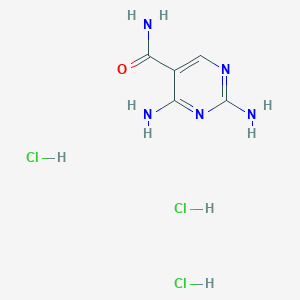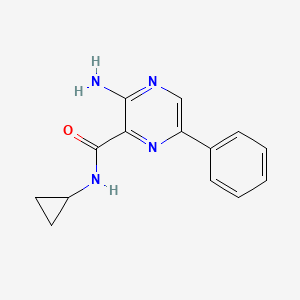
3-Chloro-6-iodopyrazine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-iodopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and iodine substituents at positions 3 and 6, respectively, along with a carboxylic acid group at position 2, makes this compound unique and of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodopyrazine-2-carboxylic acid typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine-2-carboxylic acid to introduce chlorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of 3-Chloro-6-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-iodopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine N-oxides, and various coupled products depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-Chloro-6-iodopyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the synthesis of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-iodopyrazine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering metabolic pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks halogen substituents, making it less reactive in certain chemical reactions.
3-Chloropyrazine-2-carboxylic acid: Contains only a chlorine atom, offering different reactivity and applications.
6-Iodopyrazine-2-carboxylic acid: Contains only an iodine atom, with unique properties compared to the chloro-iodo derivative.
Uniqueness
3-Chloro-6-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industry .
Propriétés
Formule moléculaire |
C5H2ClIN2O2 |
|---|---|
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
3-chloro-6-iodopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClIN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11) |
Clé InChI |
IUKGOLIEWWACMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)






